2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine
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Overview
Description
2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a hydrazinyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine typically involves the reaction of 3-methoxyphenylhydrazine with a suitable pyrazine derivative. One common method involves the condensation of 3-methoxyphenylhydrazine with 2,3-dichloropyrazine under reflux conditions in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine undergoes several types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-5-(phenylsulfonyl)pyrazine
- 2-Hydrazinyl-5-(3-chlorophenyl)pyrazine
- 2-Hydrazinyl-5-(4-methoxyphenyl)pyrazine
Uniqueness
2-Hydrazinyl-5-(3-methoxyphenyl)pyrazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance the compound’s solubility and potentially improve its interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
88066-72-2 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
[5-(3-methoxyphenyl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C11H12N4O/c1-16-9-4-2-3-8(5-9)10-6-14-11(15-12)7-13-10/h2-7H,12H2,1H3,(H,14,15) |
InChI Key |
PTNIXXXMVAQWJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(C=N2)NN |
Origin of Product |
United States |
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